BenchChemオンラインストアへようこそ!

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide

Kinase Inhibition BCR-ABL Cancer Research

Procure N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide (CAS 868971-16-8), a distinct imidazo[1,2-a]pyridine building block for SAR studies. Its unique methylene-linked 4-phenylbutanamide side chain provides a differentiated vector for probing binding pocket tolerance compared to direct aryl-attached analogs. Vendor annotations suggest kinase and NADPH oxidase inhibitory potential, though independent validation is advised. Ideal for generating novel derivatives and HPLC-MS reference standards.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 868971-16-8
Cat. No. B2770381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide
CAS868971-16-8
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CNC(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C19H21N3O/c1-15-7-6-12-22-14-17(21-19(15)22)13-20-18(23)11-5-10-16-8-3-2-4-9-16/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,20,23)
InChIKeyXCMNBKUSGAUVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide (CAS 868971-16-8): A Research Chemical Profile


N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide (CAS 868971-16-8) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry associated with diverse kinase inhibition and ion channel modulation activities [1]. This compound has the molecular formula C₁₉H₂₁N₃O and a molecular weight of 307.39 g/mol [2]. It is primarily distributed as a research chemical for in vitro studies, with vendor-supplied information suggesting potential roles as a kinase inhibitor and NADPH oxidase inhibitor, though peer-reviewed literature directly characterizing this specific compound is absent from public databases as of 2026.

Why Other Imidazo[1,2-a]pyridine Analogs Cannot Simply Substitute for Compound 868971-16-8 in Research Protocols


The imidazo[1,2-a]pyridine scaffold supports a wide range of substitution patterns that profoundly alter target selectivity, potency, and off-target profiles [1]. Compounds with identical cores but divergent appendages display distinct biological activities; for example, 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a potent Kv1.5 channel blocker, whereas MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) acts as a Smoothened (SMO) antagonist with low-nanomolar IC₅₀ [2]. The specific N-benzyl-4-phenylbutanamide side chain of 868971-16-8, incorporating a flexible methylene linker and a terminal phenylbutanamide group, introduces unique conformational and electronic properties that are absent in close analogs. No publicly available head-to-head data confirm that any other imidazo[1,2-a]pyridine derivative replicates the exact target engagement profile attributed to this compound. Researchers must therefore treat 868971-16-8 as a distinct chemical entity requiring compound-specific validation rather than assuming class-based interchangeability.

Quantitative Differentiation Evidence for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide (868971-16-8)


Putative Kinase Inhibition: Class-Level Inferiority vs. Clinical Imatinib Analogs

Vendor annotations (from non-excluded sources where available) indicate that 868971-16-8 is a kinase inhibitor, but no quantitative IC₅₀, Kd, or selectivity data have been reported in peer-reviewed literature. By contrast, the imidazo[1,2-a]pyridine-derived clinical compound imatinib (and its active metabolite CGP74588/N-desmethylimatinib) has extensively characterized potency: imatinib inhibits BCR-ABL with IC₅₀ values of 0.1–0.6 μM in biochemical assays [1]. Without compound-specific data, 868971-16-8 cannot be benchmarked against any established kinase inhibitor comparator, and claims of kinase-targeted activity remain unsubstantiated.

Kinase Inhibition BCR-ABL Cancer Research

NADPH Oxidase Inhibition: Indirect Class Association but No Direct Evidence

Some vendor databases annotate 868971-16-8 as an NADPH oxidase inhibitor, yet no quantitative IC₅₀ values or mechanistic studies have been published for this specific compound. The NADPH oxidase inhibitor apocynin (4-hydroxy-3-methoxyacetophenone), which is structurally unrelated but sometimes conflated in catalog entries, has reported IC₅₀ values of ~10 μM in neutrophil respiratory burst assays [1]. Without compound-specific NADPH oxidase inhibition data, any differentiation claim related to oxidative stress pathways is unsupported.

NADPH Oxidase Reactive Oxygen Species Inflammation

Structural Differentiation from Closest Imidazo[1,2-a]pyridine Analogs: Linker and Acyl Chain Specificity

868971-16-8 features a methylene (-CH₂-) linker between the imidazo[1,2-a]pyridine core and the amide nitrogen, along with a 4-phenylbutanamide acyl chain. The closest commercially cataloged analogs include N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide (CAS 691392-83-3), which replaces the methylene linker with a direct phenyl ring substitution, and 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide (CAS 691392-85-5), which additionally introduces branching at the butanamide α-position . These structural differences predict distinct binding modes, conformational flexibility, and physicochemical properties (e.g., logP, solubility). However, no direct comparative biological data exist among these analogs.

Structural Analog SAR Medicinal Chemistry

CYP450 Interaction Profile: Uncharacterized vs. Well-Studied Imatinib Metabolite CGP74588

The well-characterized imidazo[1,2-a]pyridine-containing metabolite CGP74588 (N-desmethylimatinib) has been extensively profiled for CYP450 inhibition: against CYP2C8, Ki = 12.8 μM; against CYP3A4/5, Ki = 18.1 μM, using human liver microsomes [1]. For 868971-16-8, no CYP inhibition, induction, or metabolism data have been published. This represents a significant data gap for any research involving co-administered compounds metabolized by CYP enzymes, as the potential for metabolism-based artifacts or drug-drug interactions cannot be assessed.

CYP450 Inhibition Drug Metabolism Drug-Drug Interaction

Appropriate Research Applications for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide (868971-16-8) Based on Available Evidence


Exploratory Medicinal Chemistry and SAR Library Expansion

Given the absence of target-specific biological data, the most defensible use of 868971-16-8 is as a building block for structure-activity relationship (SAR) studies within imidazo[1,2-a]pyridine-focused libraries. Its unique methylene-linked 4-phenylbutanamide side chain offers a distinct vector for probing binding pocket tolerance compared to direct aryl-attached analogs such as CAS 691392-83-3 [1]. Researchers can use this compound to generate novel derivatives and empirically determine whether this linker geometry confers advantages in target engagement, solubility, or metabolic stability.

In Vitro Kinase Profiling and Target Deconvolution

Vendor annotations suggest kinase inhibitory potential, but no quantitative profiling data exist. Research groups equipped with kinase panel screening capabilities (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) may deploy 868971-16-8 to generate primary selectivity data, particularly benchmarking against well-characterized imidazo[1,2-a]pyridine kinase inhibitors such as imatinib [1]. Such data would directly address the current evidence gap and establish whether this compound possesses a differentiated selectivity window.

Negative Control or Tool Compound for NADPH Oxidase Studies (With Validation)

If the compound's NADPH oxidase inhibitor annotation is confirmed through independent biochemical assays, it could serve as a structurally distinct alternative to apocynin for probing NOX-dependent reactive oxygen species (ROS) pathways [1]. However, until quantitative IC₅₀ values are established against specific NOX isoforms (NOX1–5), its use as a pathway tool compound is premature and risks misleading data interpretation.

Reference Standard for Analytical Method Development

868971-16-8 can be procured as a reference standard for developing and validating HPLC-MS methods for the imidazo[1,2-a]pyridine chemotype. Its distinct retention time and mass spectral signature, relative to structurally related analogs, make it suitable as a system suitability or calibration standard in bioanalytical workflows targeting imidazo[1,2-a]pyridine-containing drug candidates.

Quote Request

Request a Quote for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.